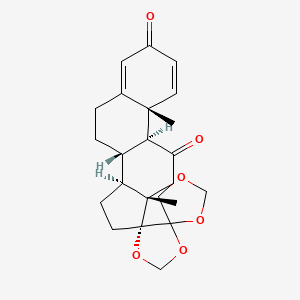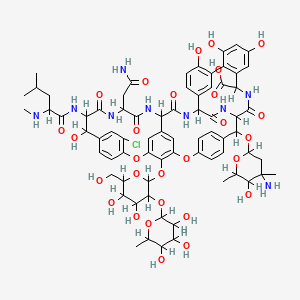
GALANIN MESSAGE ASSOCIATED PEPTIDE (1-41) AMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galanin Message Associated Peptide (1-41) Amide, also known as GMAP, is a peptide hormone . It is part of the pre-progalanin Galanin (ppGAL) molecule which is a precursor to the neuropeptide galanin . It is used in the research of neurological disorders and acts as a modulator for galanin receptors, aiding in studying Alzheimer’s disease, depression, and epilepsy .
Synthesis Analysis
The galanin precursor protein is composed of a leader sequence, a single copy of galanin, and a 59 amino acid galanin message-associated protein . The amino acid sequence is Glu-Leu-Glu-Pro-Glu-Asp-Glu-Ala-Arg-Pro-Gly-Gly-Phe-Asp-Arg-Leu-Gln-Ser-Glu-Asp-Lys-Ala-Ile-Arg-Thr-Ile-Met-Glu-Phe-Leu-Ala-Phe-Leu-His-Leu-Lys-Glu-Ala-Gly-Ala-Leu-NH2 .Molecular Structure Analysis
The molecular structure of GMAP is C206H326N56O64S . The human galanin precursor is 104 amino acid residues in length, consisting of a mature galanin peptide and galanin message-associated peptide (GMAP) at the C-terminus .Physical And Chemical Properties Analysis
GMAP has a molecular weight of 4643.19 and an empirical formula of C206H326N56O64S . It is stored at temperatures below -15°C .Wissenschaftliche Forschungsanwendungen
Neuroscience
GMAP is a part of the pre-progalanin molecule, which is a precursor to the neuropeptide galanin. In neuroscience, GMAP has been implicated in various functions such as regulating nociception, synaptic neurotransmission, and neural activities including cognition, mood, epileptic activity, and spinal reflexes . It is also involved in the neuroendocrine axis, affecting food intake, insulin levels, and somatostatin release .
Immunology
Recent studies suggest that GMAP may play a role in the innate immune system . Although its physiological role was previously unknown, it is now being explored for its potential effects on immune responses .
Endocrinology
GMAP’s influence in endocrinology is linked to its parent molecule, galanin. Galanin is known to regulate metabolic processes such as insulin secretion and somatostatin release. GMAP, sharing a similar structure, may have analogous or complementary roles in these processes .
Metabolism Research
In metabolism research, GMAP-related peptides like galanin and spexin are studied for their roles in energy homeostasis, mood, and behavior . These peptides are considered in the context of obesity and mood disorders due to their influence on feeding behavior and metabolic regulation .
Cardiovascular Research
While specific studies on GMAP’s role in cardiovascular research are limited, galanin and its associated peptides are known to affect vascular diameter and permeability . This suggests potential applications of GMAP in studying vascular physiology and related cardiovascular conditions .
Gastroenterology
GMAP, as part of the galanin peptide family, may influence gastrointestinal functions. Galanin peptides are known to regulate intestinal motility and secretion , indicating possible research applications of GMAP in digestive health and diseases .
Dermatology
GMAP could have implications in dermatology, as galanin peptides have been shown to regulate skin vessel physiology . This includes effects on vascular diameter and permeability, which are crucial in inflammatory reactions and skin health .
Pharmacology
GMAP is recognized in pharmacology for its potential as a bioactive peptide . Its parent molecule, galanin, interacts with galanin receptors, influencing various physiological processes. The study of GMAP could lead to the development of new pharmacological agents targeting these pathways .
Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of GALANIN MESSAGE ASSOCIATED PEPTIDE (1-41) AMIDE can be achieved through solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Gln(Trt)-OH", "Fmoc-Ala-OH", "Fmoc-Leu-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Ile-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Gly-OH", "Fmoc-Met-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Pro-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Val-OH", "2-Chlorotrityl chloride resin", "N,N-Diisopropylethylamine (DIPEA)", "O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU)", "N-Hydroxybenzotriazole (HOBt)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "Diethyl ether", "Acetonitrile", "Methanol", "Water" ], "Reaction": [ "Loading of Fmoc-Gln(Trt)-OH onto 2-Chlorotrityl chloride resin", "Coupling of Fmoc-Ala-OH using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Leu-OH using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Arg(Pbf)-OH using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Asn(Trt)-OH using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Ile-OH using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Ser(tBu)-OH using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Gly-OH using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Met-OH using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Thr(tBu)-OH using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Pro-OH using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Tyr(tBu)-OH using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Val-OH using HBTU/HOBt/DIPEA", "Deprotection of Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-Gln(Trt)-OH using HBTU/HOBt/DIPEA", "Deprotection of Trt group using 95% TFA/2.5% TIS/2.5% water", "Cleavage of peptide from resin using 95% TFA/2.5% TIS/2.5% water", "Purification of crude peptide using preparative HPLC", "Characterization of purified peptide using analytical HPLC and mass spectrometry" ] } | |
CAS-Nummer |
132699-74-2 |
Molekularformel |
C206H326N56O64S1 |
Molekulargewicht |
4643.19 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[(2R,3R,4S,5S)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide](/img/structure/B1147141.png)
![Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol](/img/structure/B1147142.png)



![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B1147151.png)



